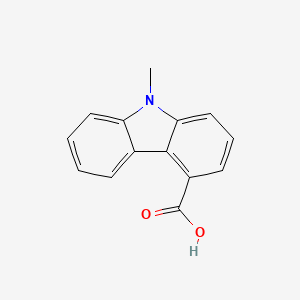
9-Methyl-9H-carbazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9H-carbazole-4-carboxylic acid is a derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their stability and versatility in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9H-carbazole-4-carboxylic acid typically involves the methylation of carbazole followed by carboxylation. One common method involves the use of methyl iodide and a base to introduce the methyl group at the nitrogen atom of carbazole. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups (using nitric acid).
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or nitrated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 9-Methyl-9H-carbazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives have shown promise in anticancer and antimicrobial research.
Industry: In the material sciences, this compound is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for use in these advanced technologies.
Wirkmechanismus
The mechanism by which 9-Methyl-9H-carbazole-4-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert therapeutic effects. The exact pathways involved can vary, but often include modulation of cellular signaling pathways and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
- 9-Methyl-9H-carbazole-3-carboxylic acid
- 9-Methyl-9H-carbazole-2-carbaldehyde
- 9-Ethyl-3-carbazolecarboxaldehyde
Comparison: Compared to its analogs, 9-Methyl-9H-carbazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and applications. For instance, the position of the carboxylic acid group can affect the compound’s electronic properties and its suitability for use in organic electronics.
Eigenschaften
CAS-Nummer |
89374-78-7 |
|---|---|
Molekularformel |
C14H11NO2 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
9-methylcarbazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO2/c1-15-11-7-3-2-5-9(11)13-10(14(16)17)6-4-8-12(13)15/h2-8H,1H3,(H,16,17) |
InChI-Schlüssel |
NWZQILSTWOUZJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C3=C(C=CC=C31)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


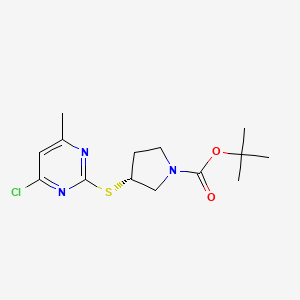
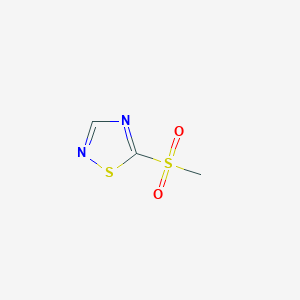

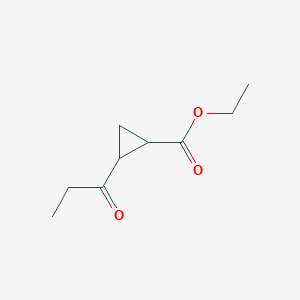
![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
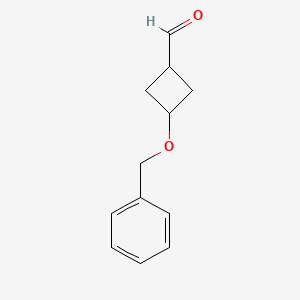

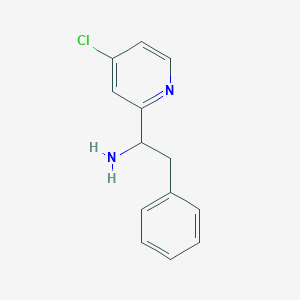
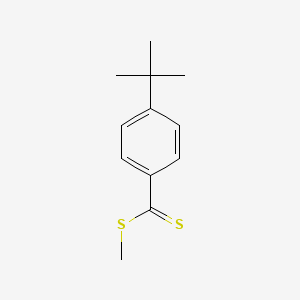
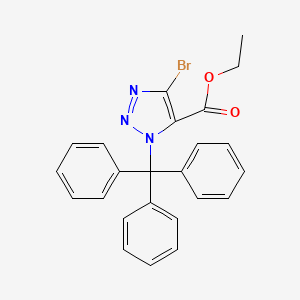

![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)


